molecular formula C25H29NO3 B3313932 Ethylhexyl methoxycrylene CAS No. 947753-66-4

Ethylhexyl methoxycrylene

Cat. No.: B3313932
CAS No.: 947753-66-4
M. Wt: 391.5 g/mol
InChI Key: WAJCJDLRJVDSSD-UHFFFAOYSA-N
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Description

    Ethylhexyl methoxycrylene: is a photostabilizer used in sunscreen products. It helps preserve the effectiveness of UV filters by interacting with both the singlet and triplet states.

  • It is employed as a solvent for crystalline UV filters and is easily emulsified, making it suitable for various lotions, creams, sprays, sticks, and gel formulations.
  • Preparation Methods

      Synthetic Routes: The synthetic route for ethylhexyl methoxycrylene involves the reaction of specific precursors. Unfortunately, detailed synthetic pathways are not widely available in the literature.

      Industrial Production: Industrial production methods are proprietary, but it is produced on a commercial scale.

  • Chemical Reactions Analysis

      Reactions: Ethylhexyl methoxycrylene does not undergo significant chemical reactions itself. Instead, it stabilizes other UV filters.

      Common Reagents and Conditions: No specific reagents or conditions are associated with its chemical transformation.

      Major Products: this compound does not form major products through chemical reactions; its primary role is photostabilization.

  • Scientific Research Applications

      Sunscreen Formulations: Ethylhexyl methoxycrylene is a critical component in sunscreen products, ensuring photostability and preventing UV filter degradation.

      Biological and Medical Research: While not directly studied, its use in sunscreens contributes to skin protection and reduces the risk of UV-induced skin damage.

  • Mechanism of Action

      Photostabilization: Ethylhexyl methoxycrylene has exceptionally low singlet (S1) and triplet (T1) energy states.

      Dermal Absorption: Due to its high log Pow value and low water solubility, dermal absorption of this compound is expected to be low. Users can wash it off and reapply as needed.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WAJCJDLRJVDSSD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H29NO3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70915314
    Record name 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70915314
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    391.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Mechanism of Action

    Ethylhexyl methoxycrylene is a photostabilizer with exceptionally low singlet (S1) and triplet (T1) energy states. Given these properties, ethylhexyl methoxycrylene is capable of draining the singlet excited state reservoir of UV radiation excited molecules of various sunscreen agents. This action used to be considered impossible because molecules stay in the singlet excited state for a very short period of time - often as short as 13 one-thousandths of a billionth of a second. Ethylhexyl methoxycrylene, however, is a singlet quencher that dramatically reduces the flow of energy to the triplet escited state reservoir. As it quenches the singlet excited state, molecules do not have the chance to get to the triplet excited state reservoir and largely return to the ground state where they can continue functioning. In fact, this mechanism of action of ethylhexyl methoxycrylene is considered as being able to return UV filters to their ground states without absorbing sunlight. Ultimately, because ethylhexyl methoxycrylene can work so quickly, it allows manufacturers to formulate products with combinations of sunscreen ingredients that used to be considered too photo-unstable to be effective. Moreover, ethylhexyl methoxycrylene is easily emulsified, and is suitable for use in lotions, creams, sprays, sticks, and gel formulations.
    Record name Ethylhexyl methoxycrylene
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11226
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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    CAS No.

    947753-66-4
    Record name Ethylhexyl methoxycrylene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=947753-66-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Ethylhexyl methoxycrylene
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947753664
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethylhexyl methoxycrylene
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB11226
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70915314
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Ethylhexyl-2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.994
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name ETHYLHEXYL METHOXYCRYLENE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3KFG6Q5X8
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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